![molecular formula C16H19ClN4O B3012109 2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 929967-59-9](/img/structure/B3012109.png)
2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
The compound “2-(4-(2-Chloroacetyl)piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C15H20ClN3O2 .
Synthesis Analysis
A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of this compound was confirmed by physicochemical and spectral characteristics .Chemical Reactions Analysis
The compound was evaluated for its in vitro antimicrobial and anticancer activities. The antimicrobial results indicated that compounds 3, 8, 11, and 12 displayed significant antimicrobial activity comparable to the standards drugs (ciprofloxacin and fluconazole) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.79 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. It has a rotatable bond count of 4. The exact mass is 309.1244046 g/mol and the monoisotopic mass is also 309.1244046 g/mol. The topological polar surface area is 52.6 Ų .Scientific Research Applications
Anti-Proliferative Activities in Cancer Research
The compound demonstrates potential in cancer research, particularly in its anti-proliferative effects. A study by Parveen et al. (2017) synthesized compounds with similar structural features, noting significant anti-proliferative activities against human breast cancer cell lines. This suggests a potential application in the development of cancer treatments.
Antimicrobial and Anticancer Activities
Mehta et al. (2019) focused on derivatives of this compound, examining their antimicrobial and anticancer activities. The results indicated significant antimicrobial activity and suggested potential use in antimicrobial drug development.
Serotonin 5-HT3 Receptor Antagonism
In neuroscience, the compound's derivatives have been explored for their potential as serotonin 5-HT3 receptor antagonists. Mahesh et al. (2004) synthesized a series of similar compounds, evaluating their antagonism in guinea pig ileum. This has implications for research in neurological disorders and potential therapeutic applications.
Antifungal Activities
The compound has also been investigated for antifungal properties. Research by Zhang et al. (2018) on tetrahydroquinoline derivatives, structurally similar to this compound, showed good antifungal activity, highlighting its potential in antifungal drug development.
Luminescent Properties for Imaging
The compound's derivatives have been studied for their luminescent properties. Gan et al. (2003) synthesized model compounds with piperazine substitution, showing potential for use in imaging and as pH probes.
Multicomponent Synthesis and Structural Analysis
Studies like those by Dyachenko et al. (2019) involve multicomponent synthesis of related compounds, providing insights into the compound's molecular and crystalline structures. This is valuable for understanding its chemical properties and potential applications in material science.
Potential in Antiviral Research
Derivatives of the compound have been evaluated for antiviral activities. Selvakumar et al. (2018) synthesized morpholine derivatives, finding them effective against avian paramyxovirus, indicating a possible role in antiviral drug development.
Mechanism of Action
Target of Action
Similar compounds have been reported to target dna gyrase and dna topoisomerase iv . These enzymes are crucial for DNA replication, thus inhibiting bacterial growth and causing cell death .
Mode of Action
It is suggested that similar compounds inhibit the function of dna gyrase and dna topoisomerase iv . This inhibition disrupts DNA replication, leading to bacterial cell death .
Biochemical Pathways
It is known that the inhibition of dna gyrase and dna topoisomerase iv disrupts dna replication, which is a critical process in the survival and proliferation of bacteria .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro antimicrobial and anticancer activities .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and cell death due to the disruption of DNA replication . In vitro studies of similar compounds have shown significant antimicrobial activity .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can affect the activity and stability of similar compounds .
properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c17-10-15(22)20-5-7-21(8-6-20)16-13(11-18)9-12-3-1-2-4-14(12)19-16/h9H,1-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLSYFAVHHDVOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCN(CC3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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